molecular formula C29H27F3N6O B3027246 4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-(2-pyrazolo[1,5-a]pyrimidin-6-ylethynyl)benzamide CAS No. 1257628-64-0

4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-(2-pyrazolo[1,5-a]pyrimidin-6-ylethynyl)benzamide

Cat. No. B3027246
CAS RN: 1257628-64-0
M. Wt: 532.6 g/mol
InChI Key: FSLXBWOKEGSUPS-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and structural features. It includes a piperazine ring, which is a common feature in many pharmaceuticals, a trifluoromethyl group, which can influence the molecule’s reactivity and biological activity, and a pyrazolo[1,5-a]pyrimidine ring, which is a type of nitrogen-containing heterocycle .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. The exact methods would depend on the specific reactivity of the starting materials and the desired order of reactions .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several rings and functional groups. The presence of nitrogen in the piperazine and pyrazolo[1,5-a]pyrimidine rings creates a potential site for hydrogen bonding, which can influence how this compound interacts with other molecules .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the trifluoromethyl group is electron-withdrawing, which could make the molecule more reactive towards nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of multiple nitrogen atoms could make it more soluble in water, while the trifluoromethyl group could increase its lipophilicity .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Anticancer and Anti-5-lipoxygenase Agents : Novel pyrazolopyrimidines derivatives, including compounds structurally related to the given chemical, were synthesized and evaluated for their cytotoxic and 5-lipoxygenase inhibition activities. This study highlighted the structure-activity relationship of these compounds (Rahmouni et al., 2016).

  • Potential PET Agent for Imaging of IRAK4 Enzyme in Neuroinflammation : A derivative of the given chemical was synthesized for potential use in positron emission tomography (PET) imaging related to neuroinflammation (Wang et al., 2018).

Novel Syntheses and Derivatives

  • Synthesis of Benzamide-Based 5-Aminopyrazoles : This study focused on synthesizing novel benzamide-based 5-aminopyrazoles and their corresponding pyrazolo[1,5-a]pyrimidine derivatives, which included compounds structurally similar to the given chemical (Hebishy et al., 2020).

  • Nonsteroidal Antiinflammatory Drugs Devoid of Ulcerogenic Activity : A study exploring pyrazolo[1,5-a]pyrimidines for potential anti-inflammatory properties without ulcerogenic activity. This research is relevant due to the structural similarity of these compounds to the given chemical (Auzzi et al., 1983).

Biological Activity and Reactivity

  • Study of Reactivity of Aminocyanopyrazoles : This research investigated the synthesis of functionalized trifluoromethylpyrazolopyrimidines from aminocyanopyrazole precursors, closely related to the given compound, and evaluated their mitochondrial reductive function (Bellili et al., 2022).

  • Synthesis and Evaluation as Anti-inflammatory and Antimicrobial Agents : A series of pyrazolo[1,5-a]pyrimidines were synthesized and tested for their anti-inflammatory and antimicrobial properties, providing insights into similar compounds' potential applications (Aggarwal et al., 2014).

Safety And Hazards

The safety and hazards of this compound would depend on its specific biological activity. As with any compound, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment .

Future Directions

The study of complex organic molecules like this one is a crucial part of developing new pharmaceuticals. Future research could involve studying its biological activity, optimizing its synthesis, or modifying its structure to improve its properties .

properties

IUPAC Name

4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-(2-pyrazolo[1,5-a]pyrimidin-6-ylethynyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27F3N6O/c1-20-3-5-23(15-22(20)6-4-21-17-33-27-9-10-34-38(27)18-21)28(39)35-25-8-7-24(26(16-25)29(30,31)32)19-37-13-11-36(2)12-14-37/h3,5,7-10,15-18H,11-14,19H2,1-2H3,(H,35,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSLXBWOKEGSUPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)C#CC4=CN5C(=CC=N5)N=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-(2-pyrazolo[1,5-a]pyrimidin-6-ylethynyl)benzamide

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